molecular formula C15H11ClN2O2 B6483150 N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-35-8

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B6483150
CAS RN: 942005-35-8
M. Wt: 286.71 g/mol
InChI Key: RFPWDCIZTYTMOX-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a compound that belongs to the class of pyridine compounds . Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .


Molecular Structure Analysis

Pyridine compounds, including “this compound”, contain a single heteroaromatic ring, which comes from the replacement of a CH group in the benzene ring with the nitrogen atom . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines its interaction with a specific protein .

Scientific Research Applications

N-CP-MFP-2-CA has been studied for its potential applications in medicinal chemistry, pharmacology and biochemistry. It has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In vitro studies have shown that N-CP-MFP-2-CA has the potential to inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancer. Additionally, N-CP-MFP-2-CA has been found to have anti-diabetic and anti-inflammatory properties. It has also been shown to inhibit the growth of certain fungi and bacteria.

Mechanism of Action

Target of Action

The primary targets of N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide are the G protein-coupled receptor kinase 2 (GRK2) and phosphoinositide-specific phospholipase C-γ (PLC-γ) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors, while PLC-γ is an enzyme that plays a key role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

This compound interacts with its targets through hydrogen bonding. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the activity of GRK2 and PLC-γ, thereby affecting their downstream signaling pathways .

Biochemical Pathways

The inhibition of GRK2 and PLC-γ by this compound affects several biochemical pathways. The inhibition of GRK2 can affect G protein-coupled receptor signaling, which plays a crucial role in various physiological processes . On the other hand, the inhibition of PLC-γ can affect the phosphoinositide signaling pathway, which is involved in various cellular processes including cell motility .

Result of Action

The inhibition of GRK2 and PLC-γ by this compound can result in various molecular and cellular effects. For instance, the inhibition of GRK2 can affect the regulation of G protein-coupled receptors, potentially leading to altered cellular responses . The inhibition of PLC-γ can affect cell motility, potentially inhibiting the invasion and dissemination of tumor cells .

Advantages and Limitations for Lab Experiments

N-CP-MFP-2-CA has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of biological assays. Additionally, it has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using N-CP-MFP-2-CA in laboratory experiments. It can be toxic in high concentrations, and its effects may vary depending on the cell type or organism being studied. Additionally, the mechanism of action of N-CP-MFP-2-CA is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

N-CP-MFP-2-CA has potential applications in the treatment of various diseases, including cancer, diabetes, and autoimmune diseases. Further research is needed to better understand the mechanism of action of N-CP-MFP-2-CA and to identify its potential therapeutic uses. Additionally, further studies are needed to evaluate the safety and efficacy of N-CP-MFP-2-CA in humans. Additionally, further research is needed to explore the potential of N-CP-MFP-2-CA as an anti-cancer agent and to identify new targets for its therapeutic use. Finally, further studies are needed to explore the potential of N-CP-MFP-2-CA as an antioxidant and to identify new targets for its antioxidant activity.

Synthesis Methods

N-CP-MFP-2-CA is synthesized by a series of chemical reactions. The first step involves the reaction of 3-chlorophenylacetic acid with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid to form the amide. This reaction is carried out in the presence of anhydrous sodium carbonate and a catalytic amount of p-toluenesulfonic acid. The second step involves the formation of the amide by the reaction of the amide with a base, such as sodium hydroxide. The product of this reaction is then purified by recrystallization.

properties

IUPAC Name

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPWDCIZTYTMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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